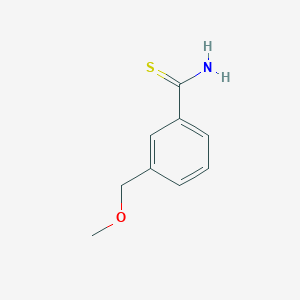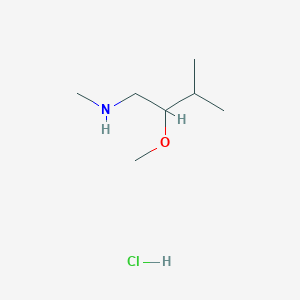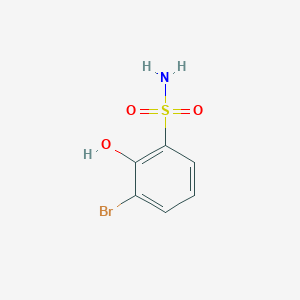![molecular formula C12H15ClF3NO B13516134 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The starting material, 4-(trifluoromethoxy)benzaldehyde, undergoes a reaction with a suitable nucleophile to form the corresponding alcohol.
Formation of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under appropriate conditions to form the desired pyrrolidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
- 3-{[4-(Methoxy)phenyl]methyl}pyrrolidine hydrochloride
- 3-{[4-(Chloromethoxy)phenyl]methyl}pyrrolidine hydrochloride
Uniqueness
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets compared to its analogs.
特性
分子式 |
C12H15ClF3NO |
|---|---|
分子量 |
281.70 g/mol |
IUPAC名 |
3-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)7-10-5-6-16-8-10;/h1-4,10,16H,5-8H2;1H |
InChIキー |
LBVNMYIIOCWTSC-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1CC2=CC=C(C=C2)OC(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{Bicyclo[4.1.0]heptan-1-yl}-2-chloroethan-1-one](/img/structure/B13516051.png)

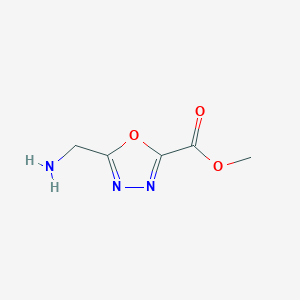


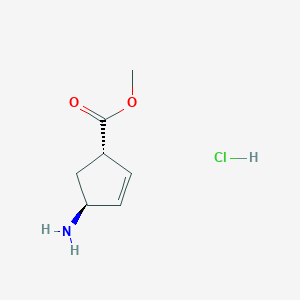

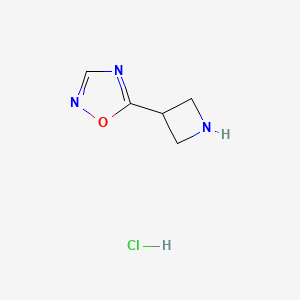
![4-[2-(Piperazin-1-yl)ethyl]phenoldihydrobromide](/img/structure/B13516117.png)

![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
